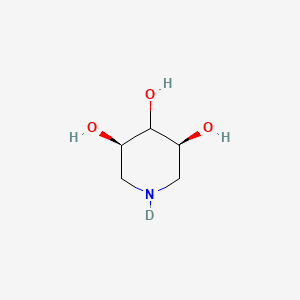

1,5-Dideoxy-1,5-imino-D-xylitol

Description

1,5-Dideoxy-1,5-imino-D-xylitol (DIX) is a hydroxypiperidine iminosugar, a class of polyhydroxylated amines that mimic carbohydrate structures. These compounds act as potent glycosidase inhibitors due to their structural resemblance to sugar moieties cleaved by target enzymes . DIX has garnered significant attention as a pharmacological chaperone for lysosomal storage disorders (LSDs), particularly Gaucher disease, where it enhances mutant β-glucocerebrosidase (GBA1) activity by stabilizing enzyme folding and trafficking . Its synthetic versatility allows modifications at the C-1 position or ring nitrogen, enabling tailored derivatives with enhanced selectivity and stability .

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

134.15 g/mol |

IUPAC Name |

(3R,5S)-1-deuteriopiperidine-3,4,5-triol |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5?/i/hD |

InChI Key |

RMCNETIHECSPMZ-ABHOLDRYSA-N |

Isomeric SMILES |

[2H]N1C[C@H](C([C@H](C1)O)O)O |

Canonical SMILES |

C1C(C(C(CN1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

The synthesis begins with the conversion of D-xylose to a nitroaldol intermediate via condensation with nitromethane under basic conditions. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C), followed by cyclization to form the iminosugar core. The final step involves deprotection of hydroxyl groups, typically acetylated during intermediate stages, to yield DIX.

Reaction Optimization

-

Nitroaldol Condensation : Conducted in aqueous ammonia at 0–5°C to minimize side reactions.

-

Reduction : Hydrogenation at 50 psi H₂ pressure ensures complete conversion of the nitro group without over-reduction.

-

Cyclization : Intramolecular hemiaminal formation is promoted by acidic conditions (e.g., HCl in methanol).

Yield and Scalability

Early implementations of this method reported moderate yields (40–50%), limited by competing side reactions during nitroaldol condensation. Recent optimizations, including the use of microwave-assisted synthesis, have improved yields to 65–70% while reducing reaction times.

Reductive Amination Strategy

Reductive amination has emerged as a versatile alternative, particularly for generating DIX derivatives with tailored functional groups. This method leverages aldehyde intermediates coupled with iminosugar scaffolds.

Synthetic Workflow

-

Aldehyde Preparation : Building blocks such as 6-chlorohexanol are oxidized to aldehydes via Kornblum oxidation (NaHCO₃/DMSO, 120°C).

-

Coupling : The aldehyde is reacted with 1,5-imino-1,5-dideoxy-D-xylitol under reductive amination conditions (NaBH₃CN or H₂/Pd-C).

-

Deprotection : Acidic or basic conditions remove protecting groups (e.g., acetyl or benzyl groups).

Comparative Efficiency

Reductive amination outperforms direct N-alkylation in yield and selectivity. For example, coupling a cyano-functionalized aldehyde (25 ) with DIX (2 ) under H₂/Pd-C achieved 48–63% yields, whereas N-alkylation of analogous chlorides yielded <10%.

Multi-Step Protection-Deprotection Approach

A third route emphasizes precise control over hydroxyl group reactivity through sequential protection and deprotection. This method is critical for synthesizing DIX analogs with site-specific modifications.

Stepwise Synthesis

-

Benzyl Protection : D-xylitol is treated with benzyl bromide in the presence of NaH to protect hydroxyl groups.

-

Boc Protection : The amine is shielded using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (Et₃N).

-

Hydrogenolysis : Benzyl groups are removed via hydrogenation (H₂/Pd-C in MeOH/AcOH).

-

Acetylation : Hydroxyl groups are acetylated (Ac₂O/pyridine) and later deprotected (TFA/CH₂Cl₂).

Characterization Data

-

Intermediate 13 : (400 MHz, CDCl₃): δ 1.41 (s, 9H, Boc), 4.69 (s, 4H, Bn), 7.16–7.44 (m, 15H, aromatic).

-

Final Product 16 : HRMS (ESI) confirmed molecular formula C₅H₁₁NO₃ (calc. 134.15 g/mol).

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitroaldol Condensation | High stereochemical fidelity | Moderate yields, lengthy purification | 40–70% |

| Reductive Amination | Functional group versatility, scalability | Requires pre-synthesized aldehydes | 48–63% |

| Protection-Deprotection | Enables precise analog synthesis | Multi-step, low atom economy | 60–75% |

Chemical Reactions Analysis

Types of Reactions

1,5-Dideoxy-1,5-imino-D-xylitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the iminosugar to yield different derivatives.

Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium catalysts.

Substitution: Substitution reactions often use alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various functionalized iminosugars, which can be tailored for specific applications in research and industry .

Scientific Research Applications

Glycosidase Inhibition

Mechanism of Action

1,5-Dideoxy-1,5-imino-D-xylitol and its derivatives act as potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The compound has been shown to selectively inhibit human recombinant β-glucocerebrosidase, which is crucial for the metabolism of glycolipids. This inhibition is significant for conditions such as Gaucher disease, a lysosomal storage disorder caused by the deficiency of this enzyme.

Case Study: N-Guanidino Derivatives

A study demonstrated that N-guanidino derivatives of this compound exhibited strong inhibitory activity against β-glucocerebrosidase with IC50 values in the low nanomolar range. These derivatives were synthesized using a concise protocol from D-xylose and showed selective inhibition without affecting other glycosidases like β-galactosidase from bovine liver . The computational studies provided insights into the binding interactions between these inhibitors and the enzyme active site.

Therapeutic Potential in Genetic Disorders

Gaucher Disease Treatment

The inhibition of β-glucocerebrosidase by this compound derivatives positions these compounds as potential pharmacological chaperones for Gaucher disease therapy. By stabilizing the misfolded enzyme and enhancing its activity within lysosomes, these compounds could provide a novel approach to treating this condition.

Research Findings

Research indicates that these iminosugars can also modulate enzyme activity in other metabolic pathways, suggesting broader applications in metabolic disorders beyond Gaucher disease. The selectivity and stability of these compounds make them promising candidates for further development and clinical trials .

Dental Health Applications

Xylitol-Based Products

Xylitol, a sugar alcohol closely related to this compound, has been extensively researched for its dental health benefits. Studies have shown that xylitol can reduce dental caries by inhibiting the growth of Streptococcus mutans, a primary bacterium responsible for tooth decay.

Clinical Trials

In one randomized controlled trial involving children aged 9 to 15 months, topical administration of xylitol syrup significantly reduced the incidence of early childhood caries compared to a control group. The results indicated a mean reduction in decayed teeth among children receiving xylitol treatment . This suggests that derivatives of this compound could be explored for similar applications in oral health products.

Summary Table of Applications

Mechanism of Action

1,5-Dideoxy-1,5-imino-D-xylitol exerts its effects primarily through the inhibition of glycosidases. The nitrogen atom in the iminosugar mimics the transition state of the glycosidic bond cleavage, allowing the compound to bind tightly to the active site of the enzyme. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s ability to inhibit specific glycosidases depends on its structure and the presence of functional groups that interact with the enzyme’s active site .

Comparison with Similar Compounds

1,5-Dideoxy-1,5-imino-D-galactitol

- Structure : Differs from DIX in stereochemistry (galactose-derived vs. xylose-derived).

- Activity : Potent inhibitor of α- and β-D-galactosidases (IC₅₀ in µM range), contrasting DIX’s specificity for β-glucosidases .

- Therapeutic Relevance : Explored for Fabry disease, targeting α-galactosidase deficiency .

1,5-Dideoxy-1,5-imino-ribitol and -arabinitol

N-Alkylated DIX Derivatives

- Modifications : Alkylation at the ring nitrogen (e.g., N-hexyl, N-propargyl) or C-1 position (e.g., triazole-linked groups).

- Activity: N-Guanidino-DIX derivatives exhibit IC₅₀ values < 1 µM for GBA1, with >100-fold selectivity over other glycosidases . DIX-28 (C-1 trimethylsilylpropyl derivative) enhances GBA1 activity 3-fold at 10 nM in G202R mutants, acting as a mixed-type inhibitor, unlike most non-competitive DIX analogues .

- Stability: Guanidino modifications improve metabolic stability, critical for in vivo efficacy .

Pharmacological Chaperones in LSDs

Isofagomine

1-Deoxynojirimycin (DNJ)

- Structure: Glucose-derived piperidine iminosugar.

- Activity : Broad-spectrum glycosidase inhibitor; lacks DIX’s β-glucosidase selectivity.

- Therapeutic Use : Approved for type 1 Gaucher disease but requires higher doses due to off-target effects .

Enzyme Selectivity and Inhibition Profiles

Q & A

Q. What are the key structural features of DIX derivatives that contribute to glycosidase inhibition?

DIX derivatives are iminosugars mimicking carbohydrate transition states during glycosidase catalysis. Critical structural features include:

- Imino ring : Mimics the oxocarbenium ion transition state of glycosidic bond cleavage.

- N-substituents : Guanidino or urea groups enhance binding via cation-π interactions and hydrogen bonding with active-site residues (e.g., Tyr313 and Glu235 in β-glucocerebrosidase (GBA)) .

- Lipid tails : Alkyl chains (e.g., C8–C14) improve potency by mimicking ceramide substrates of lysosomal enzymes .

Q. How can researchers synthesize N-guanidino derivatives of DIX for enzyme inhibition studies?

A standard protocol involves:

Starting material : Benzyl-protected DIX synthesized from D-xylose .

Guanidino functionalization : React with Cbz-protected thiourea and EDCI, followed by hydrogenation to remove protecting groups .

Lipidation : Introduce alkyl chains via nucleophilic substitution or reductive amination .

Purification : Use silica gel chromatography and verify structures via NMR and mass spectrometry .

Q. What in vitro assays evaluate DIX derivatives’ inhibitory activity against β-glucocerebrosidase (GBA)?

- Fluorometric assays : Measure residual enzyme activity using 4-methylumbelliferyl-β-D-glucopyranoside (4-MUGP) as a substrate.

- IC50 determination : Compare inhibitor potency to reference compounds (e.g., NN-DNJ) at pH 5.2 (lysosomal) and 7.0 (cytosolic) .

- Selectivity screening : Test against α/β-glycosidases (e.g., β-galactocerebrosidase (GALC)) to assess specificity .

Advanced Research Questions

Q. How does alkyl chain length on N-guanidino DIX derivatives influence GBA inhibition?

Longer alkyl chains (C8–C14) enhance potency by:

Q. What methodologies assess pH-dependent inhibitory effects of DIX derivatives?

- pH-specific assays : Perform inhibition studies at pH 5.2 (lysosomal) and 7.0 (neutral).

- Mechanistic insight : Guanidino derivatives exhibit 2–3-fold lower IC50 at pH 7.0 due to protonation states favoring salt-bridge formation with Glu235 .

- Stability testing : Confirm inhibitor integrity in aqueous buffers over 12 days using HPLC .

Q. How can computational docking guide the design of DIX derivatives with enhanced GBA binding?

- Molecular docking : Simulate ligand-enzyme interactions (e.g., AutoDock Vina) to predict binding poses.

- Key interactions : Optimize cation-π interactions with Tyr313 and hydrogen bonds with Glu235.

- Validation : Compare calculated inhibition constants (Ki) with experimental IC50 values (e.g., 14a: predicted Ki = 155 nM vs. observed IC50 = 245 nM) .

Q. What strategies improve selectivity of DIX derivatives for GBA over GALC?

- Substituent engineering : Guanidino groups selectively bind GBA’s active site, while urea derivatives lack charge and show no inhibition .

- Enzyme-specific assays : Screen against recombinant human GBA and GALC to confirm selectivity (e.g., 14a–14e inhibit GBA but not GALC) .

- Structural analysis : Leverage TIM barrel fold differences between GBA and GALC to tailor inhibitor geometry .

Q. How do N-guanidino and urea derivatives of DIX differ in glycosidase inhibition profiles?

- Guanidino derivatives : Charge enables potent GBA inhibition (IC50 < 250 nM) via salt bridges and cation-π interactions .

- Urea derivatives : Neutral charge limits activity to bovine β-galactosidase (IC50 ~10 µM) and no human enzyme inhibition .

- Key data : Compare inhibition tables (e.g., 14a vs. 17a) to guide lead optimization .

Methodological Considerations

- SAR studies : Systematically vary substituents (e.g., alkyl chain length, guanidino/urea groups) and correlate with enzyme kinetics .

- Cell-based assays : Use Gaucher patient-derived fibroblasts (N370S mutation) to evaluate pharmacological chaperone activity .

- Avoid pitfalls : Confirm inhibitor stability in aqueous buffers and validate assays with reference compounds (e.g., NN-DNJ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.